(2Z)-5-amino-2-(2,5-dimethoxybenzylidene)-7-(2,5-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile
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Overview
Description
(2Z)-5-amino-2-(2,5-dimethoxybenzylidene)-7-(2,5-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile is a complex organic compound that features a unique thiazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-amino-2-(2,5-dimethoxybenzylidene)-7-(2,5-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethoxybenzaldehyde with a suitable thiazolopyridine precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and precise control of reaction parameters such as temperature, pressure, and solvent composition.
Chemical Reactions Analysis
Types of Reactions
(2Z)-5-amino-2-(2,5-dimethoxybenzylidene)-7-(2,5-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs with altered electronic properties.
Scientific Research Applications
(2Z)-5-amino-2-(2,5-dimethoxybenzylidene)-7-(2,5-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and reactivity.
Industry: The compound’s diverse reactivity makes it valuable in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-5-amino-2-(2,5-dimethoxybenzylidene)-7-(2,5-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a keto and ester functional group, used in various organic synthesis reactions.
Acetylacetone: Another compound with keto-enol tautomerism, similar in reactivity to ethyl acetoacetate.
Diketene: A reactive intermediate used in the synthesis of various organic compounds.
Uniqueness
What sets (2Z)-5-amino-2-(2,5-dimethoxybenzylidene)-7-(2,5-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile apart is its complex structure, which combines multiple functional groups and a thiazolopyridine core
Properties
Molecular Formula |
C26H22N4O5S |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
(2Z)-5-amino-7-(2,5-dimethoxyphenyl)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile |
InChI |
InChI=1S/C26H22N4O5S/c1-32-15-5-7-20(34-3)14(9-15)10-22-25(31)30-24(29)18(12-27)23(19(13-28)26(30)36-22)17-11-16(33-2)6-8-21(17)35-4/h5-11,23H,29H2,1-4H3/b22-10- |
InChI Key |
LXLGTGPJMIONQL-YVNNLAQVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=C(C=CC(=C4)OC)OC)C#N)N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=C(C=CC(=C4)OC)OC)C#N)N |
Origin of Product |
United States |
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